molecular formula C14H26N2O2 B2747907 tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2169493-61-0

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B2747907
M. Wt: 254.374
InChI Key: WJCNSNPJLILBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound. It is a white solid that is insoluble in water at room temperature but can dissolve in organic solvents such as ethers and alcohols .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate” is 212.29 . The InChI code for this compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate” is a white solid that is insoluble in water at room temperature but can dissolve in organic solvents such as ethers and alcohols . The compound has a molecular weight of 212.29 .

Scientific Research Applications

Synthesis and Conformational Analysis

The compound has been utilized in the synthesis and conformational analysis of spirolactams, acting as conformationally restricted pseudopeptides. Such compounds serve as constrained surrogates for dipeptides, offering insights into the structural mimicry of peptide bonds and their potential in drug design (Fernandez et al., 2002).

Key Intermediate in Pharmaceutical Synthesis

It has also been identified as a key intermediate in the synthesis of Rho–kinase inhibitors, showcasing its importance in the development of therapeutics targeting cardiovascular diseases (Gomi et al., 2012).

Photochemical and Thermal Rearrangements

Research into the photochemical and thermal rearrangements of oxaziridines demonstrates the compound's role in elucidating reaction mechanisms. This contributes to a deeper understanding of stereoelectronic effects in organic reactions (Lattes et al., 1982).

Supramolecular Arrangements

The compound has been used in the study of supramolecular arrangements, with a focus on understanding the influence of substituents on crystal structures. This area of research is crucial for material science, particularly in the development of molecular crystals with desired physical properties (Graus et al., 2010).

Alkylation Studies

Further, it has been involved in alkylation studies, providing pathways to novel organic compounds. These studies underline the compound's utility in expanding the toolkit available for organic synthesis and the creation of complex molecules (Brabander & Wright, 1965).

Molecular Structure Elucidation

Research on the molecular structure of related compounds helps in the understanding of their chemical behavior and potential applications. For instance, the synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate highlight the importance of structural elucidation in the development of cyclic amino acid esters (Moriguchi et al., 2014).

Safety And Hazards

The safety information for “tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate” indicates that it is classified as dangerous. The hazard statements include H315-H318-H332-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-propan-2-yl-2,5-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-10(2)11-14(7-6-8-15-14)9-16(11)12(17)18-13(3,4)5/h10-11,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNSNPJLILBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCN2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate

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